Diethyl 2-[[[2-[[2-hydroxy-3-(2-methoxyphenoxy)propyl]amino]-2-methylpropyl]-methylamino]methyl]-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Z-6568 is a small molecule drug initially developed by Zambon Company SpA. It is known for its role as a calcium channel inhibitor, specifically targeting calcium channels. The compound has been investigated for its potential therapeutic applications in cardiovascular diseases, particularly hypertension and ischemic heart disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-6568 involves multiple steps, starting with the preparation of the dihydropyridine core. The key steps include:
Formation of the Dihydropyridine Core: This involves the condensation of an aldehyde with a β-ketoester in the presence of ammonia or an amine.
Substitution Reactions: The introduction of various substituents on the dihydropyridine ring is achieved through nucleophilic substitution reactions.
Final Assembly: The final step involves the coupling of the dihydropyridine core with an aryloxypropanolamine moiety to form Z-6568.
Industrial Production Methods
Industrial production of Z-6568 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography are used for purification .
Chemical Reactions Analysis
Types of Reactions
Z-6568 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of Z-6568.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of Z-6568, which are often studied for their pharmacological properties .
Scientific Research Applications
Chemistry: Used as a model compound for studying calcium channel inhibition.
Biology: Investigated for its effects on cellular calcium channels and related pathways.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, particularly hypertension and ischemic heart disease.
Industry: Potential applications in the development of new cardiovascular drugs.
Mechanism of Action
Z-6568 exerts its effects by inhibiting calcium channels. This inhibition reduces the influx of calcium ions into cells, which in turn affects various cellular processes. The primary molecular targets are the calcium channels, and the pathways involved include the regulation of intracellular calcium levels .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another calcium channel blocker used to treat hypertension.
Amlodipine: A widely used calcium channel blocker for cardiovascular diseases.
Verapamil: A calcium channel blocker with similar therapeutic applications.
Uniqueness of Z-6568
Z-6568 is unique due to its specific structure and the particular calcium channels it targets. Its distinct aryloxypropanolamine moiety differentiates it from other calcium channel blockers, potentially offering unique therapeutic benefits .
Properties
Molecular Formula |
C34H46N4O9 |
---|---|
Molecular Weight |
654.7 g/mol |
IUPAC Name |
diethyl 2-[[[2-[[2-hydroxy-3-(2-methoxyphenoxy)propyl]amino]-2-methylpropyl]-methylamino]methyl]-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C34H46N4O9/c1-8-45-32(40)29-22(3)36-26(31(33(41)46-9-2)30(29)23-13-12-14-24(17-23)38(42)43)19-37(6)21-34(4,5)35-18-25(39)20-47-28-16-11-10-15-27(28)44-7/h10-17,25,30,35-36,39H,8-9,18-21H2,1-7H3 |
InChI Key |
FCIFTJJAUMNBNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC)CN(C)CC(C)(C)NCC(COC3=CC=CC=C3OC)O)C |
Origin of Product |
United States |
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